ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a chlorinated nonenyl group and an ester functional group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the condensation of a chlorinated nonenal with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The esterification process involves the reaction of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or a suitable esterification catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid-supported catalysts, such as polystyrylsulfonyl chloride resin, can enhance the efficiency of the esterification process . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated nonenyl group to a nonenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of nonenyl derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated nonenyl group and ester functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(1E)-1-bromonon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-[(1E)-1-fluoronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 4-[(1E)-1-iodonon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 4-[(1E)-1-chloronon-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific chlorinated nonenyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated, fluorinated, or iodinated analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(E)-1-chloronon-1-enyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClNO2/c1-5-7-8-9-10-11-12-15(19)16-13(3)17(20-14(16)4)18(21)22-6-2/h12,20H,5-11H2,1-4H3/b15-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDQUKBFKJMMIA-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=C(C1=C(NC(=C1C)C(=O)OCC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C(\C1=C(NC(=C1C)C(=O)OCC)C)/Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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